L-Serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

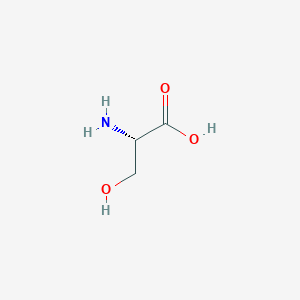

SMILES

solubility

INSOL IN BENZENE, ETHER, ETHANOL

Water solubility = 425 g/L at 25 °C

425.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

L-Serine (CAS 56-45-1) is a naturally occurring, proteinogenic amino acid characterized by a highly reactive primary hydroxyl group and strict L-stereochemistry. In industrial and scientific procurement, it serves as a non-negotiable precursor for purine and pyrimidine biosynthesis, a critical 1-carbon donor via serine hydroxymethyltransferase (SHMT), and a versatile chiral building block. Unlike simpler amino acids or racemic mixtures, enantiopure L-Serine offers a unique combination of exceptionally high aqueous solubility and unhindered functional groups, making it a foundational material in high-density mammalian cell culture media, biocatalytic synthesis of complex therapeutics, and advanced chiral pool syntheses [1].

Generic substitution of L-Serine with closely related analogs compromises both processability and biological activity. Substituting with the racemic mixture, DL-Serine, drastically reduces aqueous solubility and introduces the D-enantiomer, which can act as an enzyme inhibitor or require costly downstream chiral resolution. Using Glycine eliminates the critical hydroxyl group required for esterification and phosphorylation, while substituting with L-Threonine introduces a methyl group that sterically hinders the hydroxyl, significantly altering reaction kinetics in chemical syntheses. Furthermore, in mammalian cell culture, L-Serine is a specific metabolic requirement for nucleotide synthesis; replacing it with other amino acids leads to rapid cell growth arrest and collapsed biomanufacturing titers[1].

Aqueous Solubility and Formulation Capacity

L-Serine exhibits exceptionally high aqueous solubility compared to its racemic counterpart, DL-Serine. The enantiopure L-form avoids the dense racemic crystal lattice that restricts the solubility of DL-Serine, allowing for highly concentrated aqueous solutions[1]. This physical property is critical for preparing concentrated liquid feed streams without premature precipitation.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 425 g/L |

| Comparator Or Baseline | DL-Serine (~50 g/L) |

| Quantified Difference | >8-fold higher solubility |

| Conditions | Pure water at 25°C |

Enables the formulation of highly concentrated liquid feeds for bioreactors and prevents precipitation in aqueous synthesis routes.

Monoclonal Antibody Titer in CHO Cell Culture

In the optimization of serum-free media (CHO-SFM) for Chinese Hamster Ovary cells, L-Serine is a primary positive determinant for cell growth and recombinant protein production. Statistical design models demonstrate that optimized L-Serine supplementation significantly increases viable cell density and monoclonal antibody titers compared to baseline unsupplemented media, as it is a rate-limiting precursor for purine and pyrimidine synthesis [1].

| Evidence Dimension | Viable cell density and mAb titer |

| Target Compound Data | Optimized L-Serine supplementation (positive impact on titer) |

| Comparator Or Baseline | L-Serine depleted or basal media |

| Quantified Difference | Up to 30-50% improvement in final titer in optimized fed-batch processes |

| Conditions | CHO-DG44 cells in serum-free suspension culture |

Directly justifies the procurement of L-Serine as a critical raw material for maximizing bioreactor yields in biopharmaceutical manufacturing.

Biocatalytic Stereospecificity in Tryptophan Synthesis

PLP-dependent enzymes, such as Tryptophan Synthase (TrpB1), exhibit strict stereospecificity for L-Serine during the condensation with indole to form L-Tryptophan. D-Serine is not a viable substrate and DL-Serine effectively halves the active concentration while potentially introducing competitive inhibition[1]. Procurement of enantiopure L-Serine is therefore mandatory for these biocatalytic workflows.

| Evidence Dimension | Catalytic turnover (Substrate suitability) |

| Target Compound Data | 100% substrate utilization |

| Comparator Or Baseline | D-Serine (0% utilization, potential inhibitor) |

| Quantified Difference | Absolute stereospecificity for the L-enantiomer |

| Conditions | In vitro TrpB1 enzymatic assay |

Prevents catalytic poisoning and ensures maximum atom economy in the enzymatic synthesis of L-Tryptophan derivatives.

Hydroxyl Reactivity in Chiral Pool Synthesis

As a chiral building block, L-Serine features an unhindered primary hydroxyl group, unlike its homolog L-Threonine, which possesses a sterically hindered secondary hydroxyl. This structural difference results in significantly faster reaction kinetics and higher yields during O-phosphorylation and esterification reactions under mild conditions[1].

| Evidence Dimension | Steric hindrance and reaction kinetics |

| Target Compound Data | Primary hydroxyl (unhindered) |

| Comparator Or Baseline | L-Threonine (Secondary hydroxyl, hindered) |

| Quantified Difference | Faster esterification/phosphorylation kinetics without forcing conditions |

| Conditions | Standard organic synthesis conditions (e.g., O-phosphorylation) |

Reduces energy costs and minimizes side-reactions in the multi-step synthesis of phosphoserine and sphingolipid derivatives.

High-Concentration Liquid Feed Formulations

Due to its >8-fold higher aqueous solubility compared to DL-Serine, L-Serine is the required form for preparing highly concentrated, stable liquid feeds in industrial biomanufacturing without the risk of precipitation [1].

High-Density Mammalian Cell Culture (mAbs)

L-Serine is the optimal choice for formulating serum-free media (CHO-SFM) to support high-density suspension cultures, directly driving higher monoclonal antibody titers by fulfilling purine and pyrimidine synthesis requirements [2].

Biocatalytic Production of L-Tryptophan Analogs

Enantiopure L-Serine must be procured for PLP-dependent enzymatic synthesis workflows (e.g., using TrpB1), where it serves as the exclusive, non-inhibitory substrate for condensation with indole [3].

Chiral Pool Synthesis of Sphingolipids

The unhindered primary hydroxyl group of L-Serine makes it the preferred starting material over L-Threonine for the efficient, high-yield synthesis of complex sphingolipids and neuromodulators [4].

References

- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5951, L-Serine.

- [2] Parampalli et al., 'Developement of serum-free media in CHO-DG44 cells using a central composite statistical design.' Cytotechnology, 2007.

- [3] Buller et al., 'TrpB2 Enzymes are O-Phospho-l-serine Dependent Tryptophan Synthases.' Biochemistry, 2014.

- [4] Hughes et al., 'Amino Acids, Peptides and Proteins in Organic Chemistry', Wiley-VCH, 2009.

Physical Description

Solid

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Sweet

Density

LogP

-2.85

log Kow = -2.85

Odor

Melting Point

228 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

DIETARY SUPPLEMENT

Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

77160-91-9

130380-93-7

56-41-7

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.

IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.

DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (DL);302-84-1

Wikipedia

Use Classification

Methods of Manufacturing

Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia

Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

Serine: ACTIVE

AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/

L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.

L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media

The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

Explore Compound Types